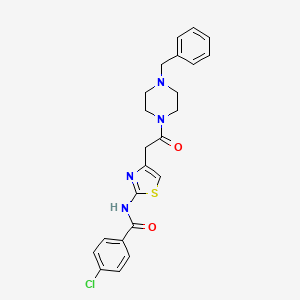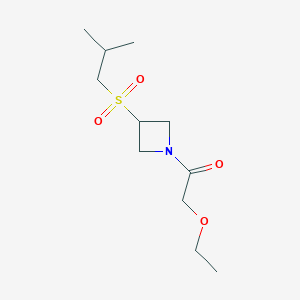
2-Ethoxy-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone, also known as SIB-1757, is a compound that has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
2-Ethoxy-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone acts as a selective inhibitor of PKC epsilon by binding to the enzyme's regulatory domain. This binding prevents the enzyme from being activated, thereby inhibiting its activity. This mechanism of action has been confirmed through a number of biochemical and cellular assays.
Biochemical and Physiological Effects:
2-Ethoxy-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone has been shown to have a number of biochemical and physiological effects. In cellular assays, it has been shown to inhibit the growth and survival of cancer cells. In animal studies, it has been shown to have potential therapeutic effects in a number of disease models, including cardiovascular disease and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Ethoxy-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone in lab experiments is its selectivity for PKC epsilon. This allows researchers to specifically target this enzyme without affecting the activity of other PKC isoforms. However, one limitation of using 2-Ethoxy-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is its relatively low potency. This can make it difficult to achieve complete inhibition of PKC epsilon in some experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on 2-Ethoxy-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone. One area of interest is the development of more potent analogs of the compound. Another potential direction is the investigation of 2-Ethoxy-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone's effects on other cellular processes beyond PKC epsilon signaling. Additionally, 2-Ethoxy-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone could be studied in combination with other drugs to investigate potential synergistic effects.
Métodos De Síntesis
2-Ethoxy-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone can be synthesized through a multi-step process that involves the reaction of 3-isobutylsulfonylazetidine with ethyl 2-bromoacetate. The resulting intermediate is then treated with sodium hydride and ethyl iodide to yield the final product.
Aplicaciones Científicas De Investigación
2-Ethoxy-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone has been studied for its potential use as a tool in scientific research. Specifically, it has been investigated for its ability to selectively inhibit the activity of the protein kinase C (PKC) epsilon isoform. PKC epsilon is involved in a number of cellular processes, including cell growth, differentiation, and survival. By selectively inhibiting the activity of PKC epsilon, 2-Ethoxy-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone has the potential to be used as a research tool to better understand the role of this protein in various cellular processes.
Propiedades
IUPAC Name |
2-ethoxy-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4S/c1-4-16-7-11(13)12-5-10(6-12)17(14,15)8-9(2)3/h9-10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFBLXCQQDCVPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CC(C1)S(=O)(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2580716.png)

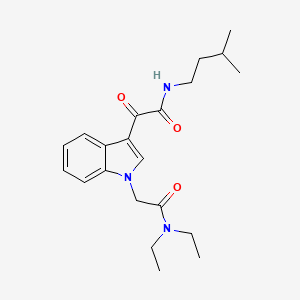

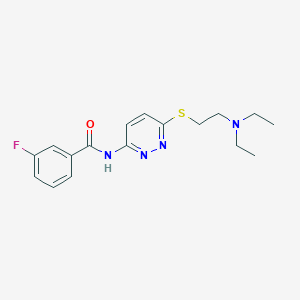

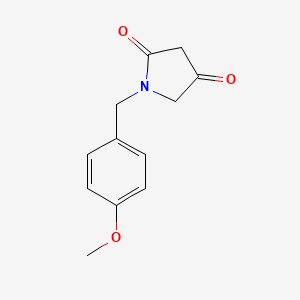
![(E)-3-(dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2580729.png)
![ethyl 1-{5-[(anilinocarbonyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2580732.png)
![9-benzyl-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)


![Benzyl (4-carbamoylbicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B2580738.png)
